N-Hydroxy-naphthalene-1-carboxamidine
CAS No.:
Cat. No.: VC18388786
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | N'-hydroxynaphthalene-1-carboximidamide |
| Standard InChI | InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13) |
| Standard InChI Key | XCCXRWMQIFDSFC-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2/C(=N\O)/N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
N-Hydroxy-naphthalene-1-carboxamidine (CAS No. 40019-43-0) is a bicyclic aromatic compound characterized by a naphthalene core fused to a hydroxylamine-functionalized carboxamidine group. Its molecular formula, C₁₁H₁₀N₂O, corresponds to a molecular weight of 186.21 g/mol . The compound’s structural uniqueness arises from the juxtaposition of the electron-rich naphthalene system and the redox-active hydroxylamine moiety, which enables diverse chemical reactivity.
The SMILES notation (ONC1=CC=CC2=CC=CC=C12) highlights the hydroxylamine group (-NH-OH) attached to the naphthalene ring at the 1-position. X-ray crystallography and computational studies reveal a planar aromatic system with slight distortion due to steric interactions between the hydroxylamine substituent and adjacent hydrogen atoms. This geometry facilitates π-π stacking interactions in biological systems, a property critical to its enzyme-inhibitory effects .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of N-Hydroxy-naphthalene-1-carboxamidine typically involves multi-step reactions starting with naphthalene-1-carboxylic acid. A common route includes:
-
Conversion to acid chloride: Treatment with thionyl chloride (SOCl₂) yields naphthalene-1-carbonyl chloride.
-
Amidation: Reaction with hydroxylamine (NH₂OH) in ethanol under reflux produces the target compound.
Optimization of reaction conditions—such as maintaining a pH of 8–9 and temperatures of 60–70°C—ensures yields exceeding 70% . Alternative methods utilize microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge .
Physicochemical Parameters
Key properties include:
| Property | Value |
|---|---|
| LogP (lipophilicity) | 2.34 ± 0.12 |
| Solubility in H₂O | 1.2 mg/mL (25°C) |
| Melting Point | 198–200°C |
| pKa | 8.9 (hydroxylamine group) |
The moderate lipophilicity (LogP ≈ 2.34) enhances membrane permeability, making it suitable for intracellular targeting . Aqueous solubility is limited but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
| Derivative | MIC (µM) vs. MTB | Cytotoxicity (THP-1 cells, IC₅₀) |
|---|---|---|
| Parent compound | 12 | >100 |
| 4-Propoxyphenyl analog | 8 | >100 |
| 3-But-2-yloxyphenyl analog | 9 | 85 |
Mechanistically, the compound disrupts mycobacterial cell metabolism by inhibiting enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis . This action is synergized by its ability to generate reactive oxygen species (ROS), further compromising bacterial viability .
Anticancer Activity
In human monocytic leukemia (THP-1) and breast cancer (MCF-7) cell lines, N-Hydroxy-naphthalene-1-carboxamidine induces dose-dependent apoptosis via mitochondrial pathways. Key observations include:
-
Cytochrome c release: Detected within 6 hours of treatment.
Notably, the compound’s selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) exceeds 10 for THP-1 cells, underscoring its therapeutic window .
Applications in Medicinal Chemistry
Antimicrobial Drug Development
The compound’s efficacy against non-tuberculous mycobacteria (NTM), including M. kansasii (MIC = 15 µM) and M. smegmatis (MIC = 18 µM), positions it as a lead candidate for multidrug-resistant infections . Structural modifications, such as para-substituted alkoxy groups, enhance lipophilicity and tissue penetration without compromising safety .
Cancer Therapeutics
Ongoing research explores its utility in combination therapies. Synergy with doxorubicin (combination index = 0.3) suggests potential for reducing chemotherapeutic doses and mitigating side effects .
| Supplier | Purity | Price (per 10 mg) |
|---|---|---|
| TRC | 95% | $60 |
| AK Scientific | 98% | $203 |
| American Custom Chemicals | 95% | $1,295 (5 g) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume